Sodium 2-amino-4-sulfobenzenesulfonate
CAS No.: 24605-36-5
Cat. No.: VC3700140
Molecular Formula: C6H6NNaO6S2
Molecular Weight: 275.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24605-36-5 |
|---|---|
| Molecular Formula | C6H6NNaO6S2 |
| Molecular Weight | 275.2 g/mol |
| IUPAC Name | sodium;3-amino-4-sulfobenzenesulfonate |
| Standard InChI | InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
| Standard InChI Key | SYFQTIIOWUIZGU-UHFFFAOYSA-M |
| SMILES | C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O.[Na+] |
Introduction
Chemical Identity and Structure
Sodium 2-amino-4-sulfobenzenesulfonate is a sodium salt of a sulfonated aromatic amine with specific structural characteristics that contribute to its industrial utility. The compound features a benzene ring with multiple functional groups that determine its reactivity and applications.
Chemical Identification
The compound is identified through various chemical nomenclature systems and identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters of Sodium 2-amino-4-sulfobenzenesulfonate
| Parameter | Value |
|---|---|
| CAS Number | 24605-36-5 |
| IUPAC Name | sodium;3-amino-4-sulfobenzenesulfonate |
| Molecular Formula | C₆H₆NNaO₆S₂ |
| Molecular Weight | 275.2 g/mol |
| Standard InChI | InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
The chemical structure consists of a benzene ring with an amino group (-NH₂) at position 2, and two sulfonate groups at positions 4 and 6, with one of the sulfonate groups forming a sodium salt.
Physical and Chemical Properties
Understanding the physical and chemical properties of sodium 2-amino-4-sulfobenzenesulfonate is essential for its proper application and handling in industrial settings.
Physical Properties
Sodium 2-amino-4-sulfobenzenesulfonate exists as a solid at room temperature. Its sulfonate groups confer excellent water solubility, making it particularly valuable for aqueous applications in industrial processes. This high solubility characteristic is particularly advantageous in the dye and textile industries where water-based solutions are commonly used.
Chemical Reactivity
The compound's chemical reactivity is primarily determined by:
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The amino group, which can participate in various coupling reactions
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The sulfonate groups, which contribute to the compound's solubility and can participate in electrophilic substitution reactions
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The aromatic ring, which can undergo typical aromatic substitution reactions
These reactive sites make sodium 2-amino-4-sulfobenzenesulfonate versatile in chemical synthesis applications, particularly in the production of complex dye molecules.
Synthesis and Production Methods
The industrial production of sodium 2-amino-4-sulfobenzenesulfonate involves specific chemical processes designed to achieve high purity and yield.
Synthetic Pathway
The synthesis of sodium 2-amino-4-sulfobenzenesulfonate typically follows a two-step process:
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Sulfonation: Aromatic amines undergo sulfonation reactions with sulfonating agents such as concentrated sulfuric acid or oleum.
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Neutralization: The resulting sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
This process requires precise control of reaction conditions including temperature, pressure, and reactant ratios to obtain the desired product with high purity.
Production Challenges
The production of sodium 2-amino-4-sulfobenzenesulfonate presents several technical challenges that manufacturers must address:
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Controlling the position of sulfonation on the aromatic ring
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Preventing over-sulfonation of the substrate
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Maintaining the integrity of the amino group during harsh sulfonation conditions
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Achieving consistent product quality and purity
Advanced production facilities employ specialized equipment and monitoring systems to ensure consistent quality in the production process.
Industrial Applications
Sodium 2-amino-4-sulfobenzenesulfonate finds applications in several industrial sectors, with its primary use being in the synthesis of dyes and pigments.
Dye and Pigment Industry
In the dye and pigment industry, sodium 2-amino-4-sulfobenzenesulfonate serves as a key intermediate in the synthesis of various colorants. Its chemical structure makes it particularly suitable for:
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Textile dyeing processes, where its water solubility facilitates application to fabric substrates
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Printing inks, where color stability and durability are essential
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Development of reactive dyes that form covalent bonds with textile fibers
The sulfonate groups in the compound contribute to improved dye solubility in water, a critical factor in many dyeing applications. Additionally, the amino group provides a reactive site for further chemical modifications in dye synthesis.
Pharmaceutical Applications
While less extensively documented than its use in the dye industry, sodium 2-amino-4-sulfobenzenesulfonate has potential applications in pharmaceutical synthesis. The compound can serve as an intermediate in the production of pharmaceutical substances due to:
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Its well-defined chemical structure with multiple functional groups
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The ability to undergo selective chemical transformations
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Its stability and reactivity profile that makes it suitable for multi-step synthesis
These characteristics make it a valuable building block for more complex pharmaceutical compounds, although specific medicinal applications require further research and development.
| Hazard Statement | Description | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear protective gloves; Wash hands thoroughly after handling |
| H319 | Causes serious eye irritation | Wear eye protection; Avoid contact with eyes |
These hazard classifications necessitate appropriate handling procedures to minimize exposure risks.
Protective Measures
When handling sodium 2-amino-4-sulfobenzenesulfonate, the following protective measures are recommended:
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Use of personal protective equipment (PPE) including gloves, goggles, and laboratory coats
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Implementation of engineering controls such as ventilation systems to minimize inhalation exposure
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Development of standard operating procedures for handling and disposal
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Regular training for personnel working with the compound
These measures help ensure workplace safety and compliance with chemical handling regulations.
Environmental Considerations
The environmental impact of sodium 2-amino-4-sulfobenzenesulfonate is an important consideration for manufacturers and users of this chemical.
Biodegradability and Persistence
Sulfonated aromatic compounds like sodium 2-amino-4-sulfobenzenesulfonate may exhibit limited biodegradability due to their complex chemical structure. The sulfonate groups, while providing water solubility, can also contribute to environmental persistence if the compound is released into aquatic systems.
Waste Management
Proper waste management practices for sodium 2-amino-4-sulfobenzenesulfonate include:
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Treatment of waste streams containing the compound before discharge
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Implementation of recovery and recycling processes where feasible
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Compliance with local and international regulations regarding the disposal of chemical waste
These practices help minimize the environmental footprint associated with the production and use of sodium 2-amino-4-sulfobenzenesulfonate.
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